molecular formula C22H25N5O2S2 B11029945 2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)

2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)

Cat. No.: B11029945
M. Wt: 455.6 g/mol
InChI Key: UATVHSKOEONDIU-UHFFFAOYSA-N
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Description

2-[3-ISOPROPYL-5-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOL-6-YL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. This particular compound features both benzothiazole and triazine rings, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-[3-ISOPROPYL-5-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOL-6-YL METHYL ETHER involves multiple steps, typically starting with the preparation of the benzothiazole and triazine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-[3-ISOPROPYL-5-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOL-6-YL METHYL ETHER has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties, making it a valuable tool in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-ISOPROPYL-5-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOL-6-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. The benzothiazole and triazine rings can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar compounds include other benzothiazole and triazine derivatives, such as:

    2-(4-Methylbenzothiazol-2-yl)hydrazinecarbothioamide: Known for its antimicrobial and anticancer activities.

    2-(4-Methoxybenzothiazol-2-yl)hydrazinecarbothioamide: Exhibits similar biological activities but with different potency and selectivity.

    1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of plastics and resins, but with different chemical properties and applications.

The uniqueness of 2-[3-ISOPROPYL-5-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOL-6-YL METHYL ETHER lies in its specific combination of benzothiazole and triazine rings, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H25N5O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

6-methoxy-2-[3-(6-methoxy-1,3-benzothiazol-2-yl)-5-propan-2-yl-1,3,5-triazinan-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C22H25N5O2S2/c1-14(2)25-11-26(21-23-17-7-5-15(28-3)9-19(17)30-21)13-27(12-25)22-24-18-8-6-16(29-4)10-20(18)31-22/h5-10,14H,11-13H2,1-4H3

InChI Key

UATVHSKOEONDIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN(CN(C1)C2=NC3=C(S2)C=C(C=C3)OC)C4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

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